![molecular formula C12H19N3O B2415823 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol CAS No. 2197453-42-0](/img/structure/B2415823.png)
2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol
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Description
2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclobutane-based compound that has a pyridazine ring and an amino group attached to it. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed below.
Scientific Research Applications
Direct Arylations and Electronic Tuning
The study by Ito et al. (2013) explores the direct arylation of phosphino groups on the 1,3-diphosphacyclobutane-2,4-diyl system. This approach allowed the electronic and structural characteristics of the biradical unit to be finely tuned, leading to the development of p-type semiconducting behavior in certain derivatives. The work contributes to the understanding of how aryl substituents influence the electronic properties of biradicals, potentially informing the design of new materials and catalysts (Ito et al., 2013).
Mosquito-larvicidal and Antibacterial Properties
Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones demonstrating moderate mosquito-larvicidal and antibacterial activities. This research opens pathways for the development of new chemical agents for controlling malaria vectors and treating bacterial infections, showcasing the potential health applications of tailored heterocyclic compounds (Castelino et al., 2014).
Photocatalytic [2 + 2] Cycloaddition
The work by Oderinde et al. (2020) presents a visible-light-mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes. This method provides a versatile strategy for constructing sp3-rich cyclobutane-fused scaffolds, crucial for drug discovery and the synthesis of biologically active molecules (Oderinde et al., 2020).
Visible Light Photocatalysis with Flavins
Mojr et al. (2015) discovered a new application of flavin derivatives in visible light photocatalysis, efficiently enabling cyclobutane ring formation via [2+2] cycloadditions. This research highlights the potential of flavins in photocatalytic reactions, offering a green chemistry approach to constructing complex molecular structures (Mojr et al., 2015).
Copper-catalysed Amination Reactions
Gajare et al. (2004) utilized a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides. This method yielded secondary or tertiary amines in good to excellent yields, demonstrating the ligand's effectiveness in facilitating amination reactions, relevant for the synthesis of various organic compounds (Gajare et al., 2004).
properties
IUPAC Name |
2-[(6-tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)10-6-7-11(15-14-10)13-8-4-5-9(8)16/h6-9,16H,4-5H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPJRQFQRVFUCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)NC2CCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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